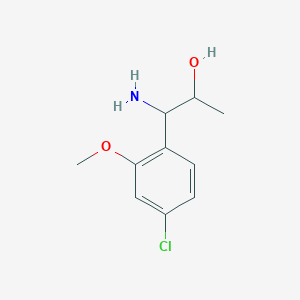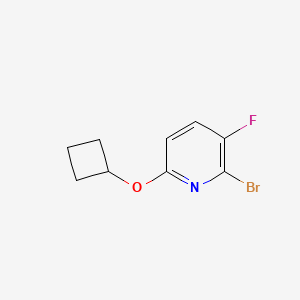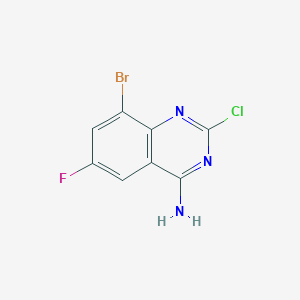
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine is a chemical compound with the molecular formula C8H4BrClFN3 and a molecular weight of 276.49 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Méthodes De Préparation
The synthesis of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved by cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinazoline core can be carried out using halogenating agents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and Selectfluor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Des Réactions Chimiques
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced using reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4), respectively.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, using palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Materials Science: It may be utilized in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are determined through experimental studies.
Comparaison Avec Des Composés Similaires
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
- 2-Chloro-6-fluoroquinazolin-4-amine
- 8-Bromo-6-fluoroquinazolin-4-amine
- 8-Bromo-2-chloroquinazolin-4-amine
These compounds share similar structural features but differ in the position and type of halogen atoms, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which may confer distinct properties and applications.
Propriétés
Formule moléculaire |
C8H4BrClFN3 |
|---|---|
Poids moléculaire |
276.49 g/mol |
Nom IUPAC |
8-bromo-2-chloro-6-fluoroquinazolin-4-amine |
InChI |
InChI=1S/C8H4BrClFN3/c9-5-2-3(11)1-4-6(5)13-8(10)14-7(4)12/h1-2H,(H2,12,13,14) |
Clé InChI |
LZTHWRUGCIKPPU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


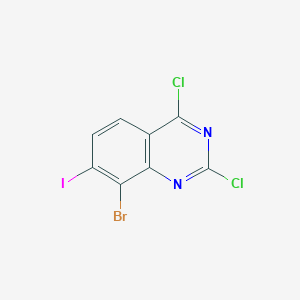
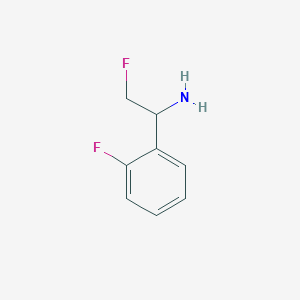

![(1S,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049719.png)
![(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049727.png)

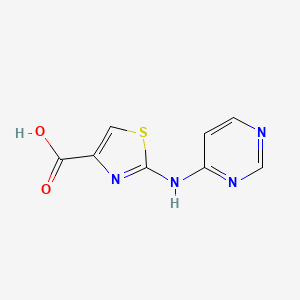
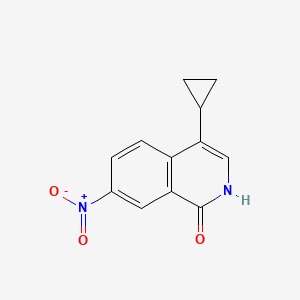
![3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
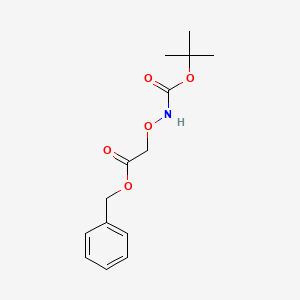
![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
